molecular formula C9H10N2O2 B1589110 5-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 41959-45-9

5-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1589110
CAS No.: 41959-45-9
M. Wt: 178.19 g/mol
InChI Key: YJNKVSVKLAVIMU-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinoline forms an essential part of this family. The compound is characterized by the presence of a nitro group at the 5th position of the tetrahydroisoquinoline ring, which imparts unique chemical and biological properties to the molecule.

Scientific Research Applications

5-Nitro-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to understand biological pathways.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 1,2,3,4-Tetrahydroisoquinoline indicates that it is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, may cause damage to organs, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and development of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives are promising. Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and selenium dioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the nitro group and has different chemical and biological properties.

    5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an amino group instead of a nitro group.

    5-Nitroisoquinoline: Similar nitro group but lacks the tetrahydro structure.

Uniqueness: 5-Nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the nitro group and the tetrahydroisoquinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKVSVKLAVIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464117
Record name 5-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41959-45-9
Record name 5-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-Nitro-isoquinoline is reacted with sodium borohydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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